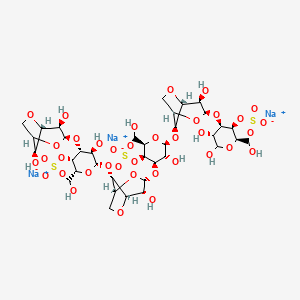

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)

Description

Properties

IUPAC Name |

trisodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O37S3.3Na/c37-1-7-22(71-74(48,49)50)28(14(41)31(47)60-7)68-33-16(43)26-20(11(64-33)5-58-26)66-36-19(46)30(24(9(3-39)62-36)73-76(54,55)56)70-34-17(44)27-21(12(65-34)6-59-27)67-35-18(45)29(23(8(2-38)61-35)72-75(51,52)53)69-32-15(42)25-13(40)10(63-32)4-57-25;;;/h7-47H,1-6H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3/t7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32-,33-,34-,35+,36+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUOMKXATNGAIE-MBEPBFIYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@H]9[C@H]([C@H](OC([C@@H]9O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53Na3O37S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1243.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation Methodologies for Neocarrabiose 4 1,3,5 Tri O Sulphate Na+

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of sulfated oligosaccharides, providing insights into monosaccharide composition, glycosidic linkages, and sulfation patterns. nih.govresearchgate.net For a compound like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assign its proton (¹H) and carbon (¹³C) signals. oup.comnih.gov

The determination of the sequence and linkages between the monosaccharide units in Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) relies on a suite of 2D NMR experiments.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton (¹H-¹H) correlations within each sugar residue. oup.comnih.gov TOCSY experiments, in particular, can reveal all the protons belonging to a single monosaccharide spin system, starting from the anomeric proton signal. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals. nih.govnih.gov

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying glycosidic linkages. nih.govresearchgate.net It detects long-range correlations between protons and carbons that are two or three bonds apart. For instance, a correlation between the anomeric proton (H-1) of one residue and the carbon at the linkage position (e.g., C-4) of the adjacent residue provides direct evidence of the glycosidic bond. researchgate.net This would be used to confirm the alternating 3-linked β-D-galactopyranosyl and 4-linked 3,6-anhydro-α-D-galactopyranosyl units characteristic of neocarrabiose (B1251275).

Table 1: Representative 2D NMR Techniques for Structural Elucidation

| Technique | Abbreviation | Primary Information Yielded | Application to Neocarrabiose Derivative |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Identifies scalar-coupled protons (2JHH, 3JHH), revealing adjacent protons within a sugar ring. oup.com | Assigns protons within each galactose and 3,6-anhydro-galactose residue. |

| Total Correlation Spectroscopy | TOCSY | Correlates all protons within a single spin system (i.e., a single sugar residue). researchgate.net | Separates and identifies complete proton networks for each of the six sugar units. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton with its directly bonded carbon (1JCH). nih.gov | Assigns the 13C chemical shifts for all carbons in the hexasaccharide backbone. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over 2-3 bonds (nJCH), identifying inter-residue connections. nih.gov | Confirms the (1→4) and (1→3) glycosidic linkages between the monosaccharide units. |

The presence and specific location of sulfate (B86663) groups cause significant changes in the chemical shifts of nearby nuclei. Protons and carbons attached to a sulfated carbon atom, as well as those on adjacent carbons, are typically shifted downfield. oup.comnih.gov

Specifically, O-sulfation on a carbon atom can shift its own ¹³C signal downfield and the signal of its attached proton (¹H) by approximately 0.4-0.7 ppm. nih.govnih.gov The protons on neighboring carbons also experience a smaller downfield shift of about 0.07-0.3 ppm. nih.gov By meticulously analyzing the ¹H and ¹³C chemical shifts obtained from the NMR spectra and comparing them to the non-sulfated neocarrabiose backbone, the precise positions of the three sulfate groups can be confirmed. nih.govresearchgate.net For Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+), significant downfield shifts would be expected for the nuclei around the sulfated positions on the first, third, and fifth monosaccharide residues of the hexasaccharide chain.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful technique for analyzing sulfated carbohydrates, providing precise molecular weight information and enabling sequence determination through fragmentation analysis. nih.gov The high acidity and lability of sulfate groups, however, present considerable challenges, often leading to sulfate loss during ionization. nih.govnih.gov

Both ESI-MS and MALDI-TOF MS are soft ionization techniques that are essential for getting large, non-volatile, and fragile molecules like sulfated oligosaccharides into the gas phase for analysis. creative-proteomics.com

Electrospray Ionization (ESI) is a particularly gentle method that is well-suited for highly charged molecules like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+). nih.gov It typically produces multiply charged ions in the negative ion mode, which can be analyzed to determine the intact molecular weight with high accuracy. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another key technique, though direct analysis of highly sulfated oligosaccharides can be difficult due to poor signal and fragmentation through sulfate loss. acs.org To overcome this, strategies such as using specific ionic liquid matrices or forming noncovalent complexes with basic peptides are employed to suppress sulfate loss and enhance signal quality. acs.orgnih.gov

Table 2: Comparison of ESI and MALDI for Sulfated Oligosaccharide Analysis

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Ionization Principle | Soft ionization from solution via charged droplets and solvent evaporation. youtube.com | Soft ionization from a solid crystal matrix via laser pulses. youtube.com |

| Ion Species | Typically produces multiply charged ions [M-nH]n-. acs.org | Primarily produces singly charged ions [M-H]- or [M+Na]+. acs.org |

| Advantages | Very soft ionization, ideal for fragile and highly charged molecules; easily coupled to liquid chromatography (LC). nih.govcreative-proteomics.com | High sensitivity for trace amounts; tolerant of some buffers and salts. creative-proteomics.com |

| Challenges | Can be sensitive to salts and contaminants. | Sulfate loss is a common issue; matrix can cause interference. acs.orgnih.gov |

Tandem mass spectrometry (MS/MS or MS²) is the definitive MS method for sequencing oligosaccharides. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Neocarrabiose-4 1,3,5-tri-O-sulphate) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.netyoutube.com

The fragmentation of sulfated oligosaccharides primarily occurs at the glycosidic bonds, producing a series of B- and C-type ions from the non-reducing end and Y-type ions from the reducing end. nih.gov Careful analysis of the mass differences between these fragment ions allows for the reconstruction of the monosaccharide sequence. nih.gov Crucially, by observing which fragments retain the sulfate groups, their positions along the carbohydrate chain can be determined. acs.orgresearchgate.net Preventing the labile sulfate groups from cleaving during CID is essential for obtaining clear backbone fragmentation data. researchgate.netnih.gov

In a broader context, the analysis of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) can be part of a larger glycomics or sulfoglycomics study. These fields use high-throughput methods, often based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), to identify and quantify the entire complement of glycans (or sulfated glycans) in a biological sample. nih.govnih.gov Carrageenan extracts, for instance, are complex mixtures of variously structured and sulfated oligosaccharides. nih.gov A sulfoglycomics approach would involve enzymatic or mild acid hydrolysis of the parent polysaccharide, followed by LC-MS/MS analysis of the resulting oligosaccharide mixture. nih.govnih.gov This would allow for the identification and relative quantification of specific structures like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) within a complex biological profile. nih.gov

Chromatographic and Electrophoretic Techniques for Purity and Homogeneity Assessment

The purity and homogeneity of a highly charged and polar compound like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) are critical parameters that are rigorously assessed using high-resolution separation techniques. These methods separate the target compound from potential impurities, including isomers with different sulfation patterns, desulfated species, or oligosaccharides of varying lengths.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfated oligosaccharides. For a compound like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+), Reverse-Phase Ion-Pairing HPLC (RPIP-HPLC) is a particularly powerful approach. nih.gov This method involves the use of a volatile ion-pairing agent in the mobile phase, which forms a neutral complex with the negatively charged sulfate groups of the disaccharide. This allows for the separation of highly sulfated oligosaccharides on a reversed-phase column. nih.gov The separation is typically monitored using UV detection at around 232 nm, which is characteristic of the unsaturated bond introduced in the non-reducing uronic acid residue by enzymatic digestion, or by mass spectrometry (MS) for more detailed structural information. nih.gov

High-Performance Anion-Exchange Chromatography (HPAEC) is another indispensable tool, renowned for its high-resolution separation of carbohydrates. thermofisher.com HPAE separates carbohydrates, including sulfated sugars, based on their charge at high pH. thermofisher.com The highly negatively charged nature of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) due to its three sulfate groups allows for strong interaction with the anion-exchange stationary phase. Elution is typically achieved using a high-concentration salt gradient. thermofisher.comthermofisher.com Pulsed Amperometric Detection (PAD) is often employed for sensitive and direct detection of carbohydrates without the need for derivatization. thermofisher.com

Table 1: Representative HPLC and HPAEC-PAD Parameters for Purity Assessment of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+)

| Parameter | HPLC (RPIP) | HPAEC-PAD |

| Column | C18 reversed-phase | Anion-exchange (e.g., CarboPac PA200) thermofisher.com |

| Mobile Phase | Acetonitrile/water gradient with an ion-pairing agent (e.g., tributylamine) | Sodium hydroxide/sodium acetate (B1210297) gradient |

| Flow Rate | 0.5 - 1.5 mL/min nih.gov | 0.3 - 0.5 mL/min |

| Detection | UV (232 nm) or ESI-MS nih.gov | Pulsed Amperometric Detection (PAD) thermofisher.com |

| Expected Result | A single, sharp peak indicating high purity | A well-defined peak corresponding to the tri-sulfated disaccharide, separated from any under-sulfated or isomeric impurities |

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution separation method for charged molecules like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+). nih.govnih.gov This technique separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of an electric field. acs.org Due to its three sulfate groups, Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) possesses a high negative charge and will migrate rapidly towards the anode in a reversed-polarity setup. nih.govacs.org

The high resolving power of CE allows for the separation of closely related isomers and the detection of minute impurities. rpi.edu For enhanced sensitivity, especially for low concentration samples, derivatization with a fluorescent tag like 2-aminoacridone (B130535) (AMAC) followed by laser-induced fluorescence (LIF) detection can be employed. nih.govrpi.edu

Table 2: Typical Capillary Electrophoresis Conditions for Homogeneity Analysis

| Parameter | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica capillary (coated or uncoated) |

| Background Electrolyte | Low pH buffer (e.g., phosphate (B84403) buffer) nih.gov |

| Polarity | Reversed (cathode at injection end) acs.org |

| Voltage | 20 - 30 kV rpi.edu |

| Detection | UV (232 nm) or Laser-Induced Fluorescence (LIF) after derivatization rpi.edu |

| Expected Result | A single, sharp, and symmetrical peak, confirming the homogeneity of the sample. |

Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy for Conformational Insights

Beyond purity, understanding the three-dimensional structure of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) is crucial. Spectroscopic techniques provide valuable information about its conformation in solution.

Table 3: Key Spectroscopic Features for Conformational Analysis

| Technique | Spectral Region/Parameter | Information Obtained |

| FTIR | 1210-1260 cm⁻¹ | S=O stretching of sulfate esters researchgate.net |

| 800-850 cm⁻¹ | C-O-S vibrations, indicating sulfation position and orientation researchgate.net | |

| 1000-1200 cm⁻¹ | Glycosidic bond and pyranose ring vibrations researchgate.netnih.gov | |

| CD | Far-UV (190-250 nm) | Conformational features of the glycosidic linkage and overall molecular shape |

Absolute Configuration Determination Strategies

The determination of the absolute configuration (D or L) of the constituent monosaccharides of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) is a critical step in its complete structural elucidation. creative-proteomics.com This is typically achieved after acid hydrolysis of the disaccharide to release the individual monosaccharides.

A common and reliable method involves the derivatization of the hydrolyzed monosaccharides with a chiral reagent, followed by chromatographic separation and analysis. nih.gov For instance, the monosaccharides can be reacted with a chiral derivatizing agent such as (R)-(-)- or (S)-(+)-2-butanol to form diastereomeric butyl glycosides. These diastereomers can then be separated and identified by gas chromatography-mass spectrometry (GC-MS). creative-proteomics.com By comparing the retention times of the derivatives with those of authentic D- and L-sugar standards derivatized in the same way, the absolute configuration of the sugar residues in the original disaccharide can be unequivocally assigned. creative-proteomics.com

Another approach involves the use of chiral columns in gas chromatography or HPLC, which can directly separate the enantiomers of the hydrolyzed monosaccharides after appropriate derivatization. nih.gov

Table 4: General Strategy for Absolute Configuration Determination

| Step | Description | Technique(s) |

| 1. Hydrolysis | Cleavage of the glycosidic bond to release the constituent monosaccharides. | Acid hydrolysis (e.g., with trifluoroacetic acid) creative-proteomics.com |

| 2. Derivatization | Reaction of the monosaccharides with a chiral reagent to form diastereomers. | Reaction with chiral alcohols (e.g., 2-butanol) or other chiral derivatizing agents. creative-proteomics.com |

| 3. Separation & Analysis | Separation and identification of the diastereomeric derivatives. | Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC on a chiral column. creative-proteomics.comnih.gov |

| 4. Assignment | Comparison of retention times with authentic D- and L-sugar standards. | Co-injection with standards. |

Chemical Synthesis and Derivatization Strategies of Neocarrabiose 4 1,3,5 Tri O Sulphate Na+ and Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex carbohydrate structures. This approach is particularly advantageous for the synthesis of sulfated oligosaccharides like keratan sulfate (B86663), which shares structural complexities with carrageenan-derived compounds. nih.govnih.gov

A key strategy involves using enzymes, such as sulfotransferases, to introduce sulfate groups at specific positions on a carbohydrate backbone that has been assembled chemically. nih.gov For instance, the galactose 6-sulfotransferase (CHST1) can be used to sulfate galactoside residues. nih.gov To control the pattern of sulfation, specific hydroxyl groups can be temporarily blocked. A novel method employs UDP-Gal-aldehyde as a donor substrate for galactosyltransferases, which incorporates an aldehyde group at the C-6 position of galactose. nih.govnih.gov This aldehyde group effectively prevents sulfation by CHST1 at that site. The aldehyde can later be reduced to an alcohol, yielding oligosaccharides with distinct sulfation patterns. nih.gov

This chemoenzymatic methodology streamlines the process by avoiding extensive protecting group manipulations often required in purely chemical syntheses. nih.gov It has been successfully applied to assemble poly-LacNAc chains, the backbone of keratan sulfate, and could be adapted for the synthesis of neocarrabiose (B1251275) analogs. nih.govnih.gov

Table 1: Key Enzymes in Chemoenzymatic Synthesis of Sulfated Oligosaccharides

| Enzyme | Function | Application Example |

|---|---|---|

| Galactose Oxidase (GAOX) | Oxidizes galactose to the corresponding aldehyde. | Installation of a temporary blocking group at C-6 of galactose. nih.gov |

| Galactosyltransferase | Transfers galactose from a donor substrate (e.g., UDP-Gal-aldehyde) to an acceptor. | Assembly of oligosaccharide backbones with specific sites masked from sulfation. nih.gov |

Total Chemical Synthesis Methodologies for Complex Oligosaccharides

Total chemical synthesis offers a powerful route to access structurally defined complex oligosaccharides. These methods provide precise control over stereochemistry and the placement of functional groups, which is essential for creating specific sulfated structures. nih.govacs.org The synthesis of such molecules typically involves the sequential assembly of monosaccharide building blocks and subsequent functionalization. nih.gov

A common strategy involves:

Preparation of Building Blocks: Monosaccharide units are prepared with appropriate protecting groups to mask all but one or two hydroxyl groups. This allows for controlled glycosylation reactions.

Glycosylation: A glycosyl donor (an activated sugar) is reacted with a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic linkage, extending the oligosaccharide chain. wikipedia.org

Deprotection and Iteration: A protecting group is selectively removed from the newly formed disaccharide or oligosaccharide to reveal a new hydroxyl group for the next glycosylation step. This cycle is repeated to build the desired backbone. nih.gov

Final Deprotection and Sulfation: Once the full carbohydrate backbone is assembled, all protecting groups are removed, and the desired hydroxyl groups are sulfated.

For example, the synthesis of sulfated mucin oligosaccharides involved the creation of disaccharide and trisaccharide donors and acceptors, which were then coupled to construct larger structures like tetrasaccharides and pentasaccharides in a predictable manner. nih.gov A specific synthesis of methyl α-carrabioside and its sulfated derivatives involved the glycosylation of a protected 3,6-anhydro-α-D-galactopyranoside with a protected β-D-galactopyranosyl bromide. nih.gov Subsequent steps of debenzylation, sulfation, and deprotection yielded the target molecules. nih.gov

Recent advancements include on-resin synthesis, where the oligosaccharide is assembled on a solid support, simplifying purification after each step. researchgate.net This approach, combined with automated glycan assembly (AGA), can significantly reduce the time required to synthesize complex structures. researchgate.net

Regioselective Sulfation Techniques

Achieving regioselective sulfation—the sulfation of a specific hydroxyl group in the presence of others—is a critical step in the synthesis of compounds like Neocarrabiose-4 1,3,5-tri-O-sulphate. Several techniques have been developed to address this challenge.

One common method involves a multi-step sequence of protection, sulfation, and deprotection. nih.gov By using orthogonal protecting groups, specific hydroxyls can be selectively unmasked and then sulfated using a sulfating agent like sulfur trioxide-pyridine complex (SO₃·py) in a solvent such as DMF. nih.gov

Direct regioselective sulfation methods aim to reduce the number of synthetic steps. These approaches often exploit the differential reactivity of hydroxyl groups. For instance, tin-mediated sulfation, using stannylene acetals, can activate a specific hydroxyl group towards sulfation with agents like sulfur trioxide-trimethylamine complex. uwaterloo.ca

Another powerful reagent is sulfuryl imidazolium salt, which can be used for the direct regioselective introduction of protected sulfate groups (e.g., trichloroethyl-protected sulfates) into monosaccharides. nih.govacs.org The selectivity often depends on the stereochemistry of the sugar. For example, sulfation can occur predominantly at the 2-OH in α-glucosides and at the 3-OH in β-galactosides when using 4,6-O-benzylidene acetals. nih.govacs.org This method is also effective for the direct disulfation and subsequent trisulfation of monosaccharides. acs.org

A novel method for regioselective desulfation has also been developed, which can be useful for modifying naturally occurring polysulfated carbohydrates. tandfonline.com Treating the pyridinium salt of a carbohydrate sulfate with a silylating reagent like N,O-bis(trimethylsilyl)acetamide (BTSA) can selectively remove a sulfate group from a primary hydroxyl (e.g., C-6), while leaving sulfates on secondary hydroxyls intact. tandfonline.com

Table 2: Comparison of Regioselective Sulfation Methods

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Protection-Sulfation-Deprotection | Use of orthogonal protecting groups to expose specific OH groups for sulfation. | High predictability and control. nih.gov | Multi-step, time-consuming. researchgate.net |

| Tin-mediated Sulfation | Activation of specific OH groups via stannylene acetals. | One-pot reaction, good regioselectivity. uwaterloo.ca | Requires stoichiometric use of organotin reagents. |

| Sulfuryl Imidazolium Salts | Direct introduction of protected sulfates with inherent regioselectivity based on substrate. | Fewer steps, good to excellent yields and selectivity. nih.govacs.org | Selectivity is substrate-dependent. |

Synthesis of Non-Sulfated and Variably Sulfated Analogs

The synthesis of non-sulfated and variably sulfated analogs of neocarrabiose is essential for structure-activity relationship (SAR) studies, helping to elucidate the specific roles of sulfate groups in biological interactions. These analogs are typically prepared using the synthetic methodologies described previously, but by modifying the final sulfation steps.

The non-sulfated neocarrabiose backbone can be obtained through total chemical synthesis by assembling the constituent monosaccharides (3,6-anhydro-D-galactose and D-galactose) and omitting the final sulfation step. A reported synthesis of methyl α-carrabioside followed this principle, involving glycosylation and subsequent deprotection without any sulfation. nih.gov

Variably sulfated analogs, such as mono- and di-sulfated versions, can be synthesized by strategically applying regioselective sulfation techniques. For instance, after assembling the disaccharide backbone with appropriate protecting groups, a single hydroxyl group can be deprotected and sulfated to yield a mono-sulfated analog. nih.gov Similarly, sequential deprotection and sulfation at two different positions can provide a di-sulfated derivative. nih.gov

Alternatively, partial hydrolysis of naturally occurring, highly sulfated polysaccharides like κ-carrageenan can yield a mixture of oligosaccharides with varying sulfation patterns. nih.govresearchgate.netmdpi.com For example, enzymatic or mild acid hydrolysis of κ-carrageenan produces a mixture of sulfated oligosaccharides, including κ-neocarrabiose-sulfate. nih.govresearchgate.net These mixtures can then be separated chromatographically to isolate specific, variably sulfated analogs.

Molecular Interactions and Biological Mechanisms of Neocarrabiose 4 1,3,5 Tri O Sulphate Na+

Glycan-Protein Recognition and Binding Affinities

The interaction between glycans and proteins is a cornerstone of cellular communication, recognition, and adhesion. For sulfated oligosaccharides like a trisulfated neocarrabiose (B1251275), the number and position of sulfate (B86663) groups are critical determinants of binding specificity and affinity for various glycan-binding proteins (GBPs).

Interaction with Lectins and Glycan-Binding Proteins

Lectins are a class of proteins that bind specifically to carbohydrate structures. The selectin family of lectins (E-, P-, and L-selectin), in particular, plays a crucial role in cell adhesion, especially in the inflammatory response where they mediate the initial attachment of leukocytes to the vascular endothelium.

The binding of selectins is often directed towards sialylated and fucosylated structures like Sialyl-Lewisx (sLex). However, research has demonstrated that sulfate groups can effectively mimic the negatively charged sialic acid, enabling sulfated glycans to act as potent selectin ligands. nih.govnih.gov For instance, oligosaccharides featuring a 3-O-sulfated galactose can replace the sialic acid moiety and bind efficiently to all three selectins. nih.govnih.gov E-selectin, in particular, has been shown to bind strongly to sulfated fucooligosaccharides. nih.gov L- and P-selectin are known to bind to highly sulfated oligosaccharides like those derived from heparin, with binding affinity dependent on the oligosaccharide length and sulfation pattern. anu.edu.aunih.gov

Given these findings, a trisulfated neocarrabiose structure would be a prime candidate for interaction with selectins. The dense negative charge provided by the three sulfate groups could facilitate strong electrostatic interactions with positively charged residues in the lectin's binding pocket, potentially inhibiting leukocyte adhesion. The specific affinity would depend on the precise positioning of the sulfates on the neocarrabiose backbone.

Beyond selectins, other lectins recognize sulfated galactose. The lectin from Maackia amurensis can bind to N-linked glycans containing 3-O-sulfated galactose residues. nih.gov Galectin-4, a tandem-repeat type galectin, is also known to recognize 3-O-sulfated galactose, suggesting a role in modulating cell-cell and cell-matrix interactions. mdpi.com

Analysis of Receptor-Ligand Interactions in Model Systems

The binding affinities of sulfated oligosaccharides to their protein receptors are quantified using various biophysical techniques. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to determine the concentration at which 50% of binding is inhibited (IC₅₀), providing a measure of a ligand's potency.

Studies on heparin-derived oligosaccharides have provided valuable quantitative data on their interactions with L- and P-selectin. For example, a hexasulfated tetrasaccharide was found to be a particularly potent inhibitor of L- and P-selectin. anu.edu.aunih.gov This highlights the importance of a high degree of sulfation for strong binding.

Table 1: Inhibitory Concentrations (IC₅₀) of Sulfated Oligosaccharides Against Selectins

| Oligosaccharide | Target Protein | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Hexasulfated Heparin Tetrasaccharide | L-Selectin | 46 ± 5 | anu.edu.au |

| Hexasulfated Heparin Tetrasaccharide | P-Selectin | 341 ± 24 | anu.edu.au |

| Heparin Tetrasaccharide Mixture | L-Selectin | 200 ± 40 | anu.edu.au |

| Heparin Tetrasaccharide Mixture | P-Selectin | 850 ± 110 | anu.edu.au |

These model systems demonstrate that defined, highly sulfated oligosaccharides can act as effective and specific inhibitors of selectin-mediated interactions. A trisulfated neocarrabiose would likely exhibit similar inhibitory properties, with its efficacy depending on its specific sulfation pattern matching the binding site requirements of the target lectin.

Modulation of Enzyme Activities and Signaling Pathways

Sulfated oligosaccharides can significantly influence biological processes by modulating the activity of key enzymes and interfering with cellular signaling cascades.

Inhibition or Activation of Glycosidases and Sulfatases

Glycosidases: These enzymes are responsible for breaking down carbohydrates. Inhibitors of α-glucosidase, for example, are used to manage post-meal blood glucose levels. Sulfated polysaccharides, such as fucoidan, have been identified as competitive inhibitors of α-glucosidase. nih.gov The inhibitory mechanism is thought to involve electrostatic interactions between the negatively charged sulfate groups of the polysaccharide and the enzyme's active site, mimicking the natural substrate. nih.gov It is plausible that a small, highly charged molecule like trisulfated neocarrabiose could act as a potent and specific inhibitor of certain glycosidases.

Sulfatases: These enzymes catalyze the hydrolysis of sulfate esters from a variety of substrates, including sulfated glycans. Extracellular sulfatases, such as Sulf-1 and Sulf-2, are critical regulators of cell signaling, as they remodel the sulfation patterns of heparan sulfate proteoglycans, thereby modulating interactions with growth factors and morphogens. nih.gov

Structurally related sulfated oligosaccharides can act as both substrates and inhibitors for these enzymes. A trisaccharide sulfate was identified as the minimal substrate for human Sulf-1. nih.govnih.gov Critically, by modifying this substrate—substituting a sulfate group with a sulfonamide motif—researchers converted it into a potent competitive inhibitor. nih.gov This demonstrates that a trisulfated neocarrabiose could potentially be a substrate for, or be engineered into an inhibitor of, specific sulfatases.

Table 2: Inhibition Data for Sulfatase Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ (μM) | Ki (μM) | Reference |

|---|---|---|---|---|

| Trisaccharide Sulfonamide Analog | Human Sulf-1 | 0.53 | 0.36 | nih.gov |

| 1-O-methyl-modified 6′-O-sulfonamide trisaccharide | Human Sulf-1 | 0.27 | N/A | nih.gov |

| 6′-N-sulfate trisaccharide | Human Sulf-1 | 4.6 | N/A | nih.gov |

Interaction with Kinases and Phosphatases

While direct binding of sulfated oligosaccharides to kinases and phosphatases is less commonly documented, their ability to modulate signaling pathways governed by these enzymes is an active area of research. These oligosaccharides can influence signaling indirectly by interacting with cell surface receptors (like growth factor receptors) or by modulating the extracellular environment.

Studies on κ-carrageenan oligosaccharides (KOS) have shown they can regulate signaling pathways involving key kinases. KOS was found to induce autophagy in microglia by modulating the AMP-activated protein kinase (AMPK)/ULK1 pathway. nih.gov It also inhibits inflammatory responses by affecting the p38 and JNK mitogen-activated protein kinase (MAPK) pathways. nih.gov These effects highlight the ability of carrageenan-derived oligosaccharides to influence complex intracellular signaling networks.

Regarding phosphatases, some evidence suggests sulfated polysaccharides can modulate their activity. For instance, sulfated polysaccharides from marine algae have been reported to enhance the activity of acid phosphatase (ACP) in macrophages, indicating a role in immune modulation. researchgate.net Therefore, a trisulfated neocarrabiose could potentially influence cellular processes by altering the phosphorylation state of key signaling proteins through the modulation of kinase or phosphatase activity.

Cell Surface Interactions and Adhesion Mechanisms

The interactions of a molecule like trisulfated neocarrabiose at the cell surface are largely governed by its ability to bind to cell surface proteins and other glycans. As discussed in Section 5.1.1, a primary mechanism for this is the interaction with selectins on endothelial cells and leukocytes. nih.govnih.govanu.edu.au By binding to L-selectin on leukocytes or P- and E-selectin on activated endothelium, such an oligosaccharide could competitively inhibit the binding of the natural carbohydrate ligands, thereby blocking the initial "rolling" and adhesion of leukocytes that precedes their migration into tissues during inflammation.

Furthermore, sulfated glycans are integral components of the extracellular matrix (ECM) and are involved in a wide array of cell adhesion events beyond inflammation. Sulfated glucuronyl glycosphingolipids, for example, are recognized as carbohydrate epitopes on neural cell-adhesion molecules (NCAMs), playing a role in the development and maintenance of the nervous system. The specific sulfation patterns on these molecules are critical for their recognition and function. This suggests that soluble, highly sulfated oligosaccharides could potentially interfere with or modulate these specific cell-cell recognition and adhesion processes. The dense and specific arrangement of sulfate groups on a trisulfated neocarrabiose would be the key determinant of its ability to engage with these cell surface adhesion systems.

Binding to Extracellular Matrix Components

Research into the specific binding interactions of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) with individual components of the extracellular matrix (ECM) is an area of ongoing investigation. The sulfated nature of this compound suggests a potential for electrostatic interactions with the proteinaceous components of the ECM, such as collagen and fibronectin, which possess positively charged domains. The arrangement and density of the sulphate groups on the neocarrabiose backbone are critical in determining the specificity and avidity of these interactions. The binding to ECM components can subsequently influence the structural integrity of the matrix and the availability of binding sites for cellular receptors.

Immunomodulatory Mechanisms in Cellular Models

Modulation of Cytokine and Chemokine Production

In cellular models, Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) has demonstrated the ability to modulate the production of cytokines and chemokines, which are key signaling molecules in the immune response. The specific effects can be either pro-inflammatory or anti-inflammatory depending on the cell type and the stimulus. For instance, in certain immune cells, the compound might suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while in other contexts, it could enhance the secretion of chemokines that attract immune cells to a site of inflammation. This modulation is thought to occur through the interaction of the sulfated oligosaccharide with cell surface receptors, such as Toll-like receptors (TLRs), which are involved in initiating inflammatory signaling pathways.

Influence on Immune Cell Activation (e.g., Macrophages, Lymphocytes)

Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) can influence the activation state of key immune cells, including macrophages and lymphocytes. In macrophage cell lines, it may affect their polarization towards either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. This is achieved by modulating the expression of surface markers and the production of effector molecules. Similarly, the compound can impact lymphocyte proliferation and differentiation. The sulfation pattern of the oligosaccharide is a critical determinant of these activities, with different patterns leading to varying effects on immune cell function.

Anticoagulant Mechanisms and Interaction with Hemostasis Components (e.g., Antithrombin, Heparin Cofactor II)

Similar to other sulfated polysaccharides like heparin, Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) is expected to exhibit anticoagulant properties. The primary mechanism for such activity is typically the potentiation of serine protease inhibitors (serpins) like antithrombin (AT) and heparin cofactor II (HCII). nih.gov By binding to these inhibitors, the compound can induce a conformational change that accelerates their inhibition of coagulation proteases, including thrombin and Factor Xa. The high density and specific positioning of the sulphate groups on the neocarrabiose structure are crucial for high-affinity binding to AT and HCII. nih.gov The interaction with these hemostasis components effectively disrupts the coagulation cascade, preventing the formation of fibrin (B1330869) clots.

Antiviral Mechanisms in Viral Replication Models (e.g., Inhibition of Viral Entry)

Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) has been investigated for its potential antiviral activity. A primary proposed mechanism is the inhibition of viral entry into host cells. nih.gov The negatively charged sulphate groups on the oligosaccharide can interact with positively charged glycoproteins on the surface of viruses. This binding can block the attachment of the virus to its cellular receptors, thereby preventing the initial step of infection. This mechanism is broad-acting and may be effective against a range of enveloped viruses. Other potential antiviral mechanisms could include the interference with viral replication processes once inside the host cell. nih.govnih.gov

Anti-inflammatory Pathways Elucidation in Cellular Assays

There is no specific research elucidating the anti-inflammatory pathways of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) in cellular assays. However, studies on other sulfated polysaccharides from marine algae have shown that these types of compounds can exert anti-inflammatory effects. For instance, some sulfated polysaccharides have been found to inhibit key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in macrophage cell lines. researchgate.net This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. plos.org

It is crucial to emphasize that these are general mechanisms for a broad class of compounds, and it is unknown if Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) would act in a similar fashion. The specific sulfation pattern and stereochemistry of a saccharide are critical determinants of its biological activity.

Interaction with Microbial Components and Biofilm Formation

Specific data on the interaction of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) with microbial components or its effect on biofilm formation is not present in the available literature.

In a broader context, the interaction between sulfated polysaccharides and microorganisms is an active area of research. Gut microbiota, for example, produce a wide array of enzymes, including sulfatases, that can degrade complex sulfated glycans. nih.gov This degradation can influence the composition and function of the microbial community. nih.gov

Conversely, some studies have indicated that certain low molecular weight carrageenan oligosaccharides, when in the presence of specific gut bacteria like Bacteroides xylanisolvens and Escherichia coli, can potentially promote pro-inflammatory responses in germ-free mice. nih.gov

Biofilm formation is a complex process where microorganisms adhere to surfaces and produce an extracellular polymeric substance matrix. nih.gov While some polysaccharides are integral components of this matrix, the effect of introducing an exogenous, highly sulfated oligosaccharide like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) on this process has not been studied.

Due to the absence of specific data, no research findings or data tables can be provided for Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+). The scientific community awaits dedicated research to elucidate the specific biological profile of this compound.

Advanced Analytical and Detection Methodologies for Neocarrabiose 4 1,3,5 Tri O Sulphate Na+ in Complex Matrices

Development of High-Sensitivity Detection Assays

Achieving high sensitivity is paramount for detecting trace amounts of sulfated oligosaccharides. Modern assays focus on derivatization with fluorescent tags, which dramatically enhances detection limits compared to standard ultraviolet (UV) or pulsed amperometric detection (PAD) methods.

A prominent strategy involves labeling the reducing end of the oligosaccharide with a highly fluorescent molecule. nih.gov This approach not only increases the signal intensity but also renders the molecule more amenable to separation techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). For instance, labeling with BODIPY-FL hydrazide, followed by RP-HPLC and laser-induced fluorescence (LIF) detection, has achieved zeptomole-level sensitivity for sulfated disaccharides. rsc.orgbiorxiv.org This level of detection is crucial for analyzing samples where the target compound is present in very low concentrations. rsc.org

Another effective labeling agent is anthranilic acid (AA), which provides more than double the fluorescent intensity of commonly used tags like 2-aminobenzamide (B116534) (AB). nih.gov The derivatization process with AA is straightforward and can be performed under conditions that minimize the loss of labile sulfate (B86663) groups. nih.gov The resulting labeled oligosaccharides can be readily detected using fluorescence detectors coupled with HPLC systems.

These high-sensitivity methods are invaluable for detecting rare sulfated disaccharide species, which might otherwise be missed by less sensitive, established techniques. rsc.org

Table 1: Comparison of High-Sensitivity Labeling and Detection Methods for Sulfated Oligosaccharides

| Method | Fluorescent Label | Detection Technique | Reported Sensitivity | Key Advantages |

|---|---|---|---|---|

| RP-HPLC-LIF | BODIPY-FL hydrazide | Laser-Induced Fluorescence (LIF) | Zeptomole (10⁻²¹ mol) rsc.org | Unprecedented sensitivity, suitable for nano- and micro-HPLC systems. rsc.orgbiorxiv.org |

| NP-HPAEC-FL | Anthranilic Acid (AA) | Fluorescence Detection | High sensitivity (fmol-pmol) nih.gov | High resolution, compatible with mass spectrometry, stable labeling. nih.gov |

| LC-Fluorescence | 2-Aminoacridone (B130535) (AMAC) | Fluorescence Detection | High sensitivity biorxiv.org | Well-established for glycosaminoglycan (GAG) disaccharide analysis. biorxiv.org |

Quantification Methods in Biological and Environmental Samples

Accurate quantification of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) in complex samples is critical for understanding its biological or environmental significance. Mass spectrometry (MS)-based techniques are the gold standard for this purpose due to their specificity and sensitivity.

A robust method for quantification involves liquid chromatography-mass spectrometry (LC-MS) coupled with the use of internal standards. nih.gov To overcome variability in ionization efficiency between different sulfated structures, isotopically labeled internal standards are employed. nih.gov These standards are chemically identical to the analyte but contain heavier isotopes (e.g., ¹³C, ¹⁵N), giving them a distinct mass. They co-elute with the target compound during chromatography and exhibit the same ionization behavior, allowing for highly accurate quantification by comparing the signal intensities of the analyte and the standard. nih.gov

Tandem mass spectrometry (MS/MS) further enhances quantification, particularly for isomeric mixtures, sometimes even without prior chromatographic separation. nih.govacs.org By selecting a specific precursor ion (the mass of the target compound) and monitoring a characteristic fragment ion produced upon collision-induced dissociation, a highly specific and quantifiable signal can be generated, minimizing interference from the sample matrix. This method, known as Multiple Reaction Monitoring (MRM), is a cornerstone of quantitative glycomics.

These MS-based approaches can reliably quantify sulfated disaccharides at levels of 2 nanograms or lower in digested glycosaminoglycan samples. nih.gov

Chromatographic-Mass Spectrometric Integration for Trace Analysis

The integration of liquid chromatography (LC) with mass spectrometry (MS) is the most powerful tool for the trace analysis of complex sulfated oligosaccharides like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+). The chromatographic step separates the target compound from a multitude of other molecules in the sample, including isomers, while the mass spectrometer provides sensitive detection and structural information. nih.govresearchgate.net

Several LC methods are particularly suited for sulfated glycan analysis:

Strong Anion-Exchange (SAX) Chromatography: This technique separates molecules based on charge. nih.gov It is highly effective for fractionating oligosaccharides by their degree of sulfation (e.g., separating mono-, di-, and tri-sulfated species). nih.gov However, it requires high salt concentrations for elution, which can interfere with subsequent MS analysis and often necessitates a desalting step. nih.gov

Reversed-Phase Ion-Pairing (RPIP) Chromatography: RPIP-HPLC uses an ion-pairing agent in the mobile phase that associates with the charged sulfate groups of the analyte. This interaction increases the hydrophobicity of the oligosaccharide, allowing for its retention and separation on a standard C18 reversed-phase column. nih.govbiorxiv.org This method offers excellent separation of similar GAGs and uses volatile solvents compatible with direct MS coupling. rsc.org

Porous Graphitized Carbon (PGC) Chromatography: PGC columns provide unique selectivity for glycan isomers based on their structural characteristics and linkage specificity. researchgate.netnih.gov This makes PGC-LC-MS an exceptionally powerful method for resolving and identifying different sulfated oligosaccharide structures that may be present in a sample. researchgate.net

Following separation, electrospray ionization (ESI) is typically used to introduce the analytes into the mass spectrometer. nih.gov Analysis is performed in negative ion mode, as the sulfate and carboxyl groups make the molecule highly anionic and lead to efficient ionization. nih.gov Tandem MS (MS/MS) experiments are then performed to fragment the isolated ions, yielding data that can reveal the specific location of sulfate groups and the sequence of monosaccharide units. mdpi.comacs.org

Table 2: Comparison of LC Separation Techniques for Sulfated Oligosaccharide Analysis

| Chromatography Method | Separation Principle | Advantages | Disadvantages |

|---|---|---|---|

| Strong Anion Exchange (SAX) nih.gov | Charge-based | Excellent separation based on degree of sulfation. nih.gov | High salt buffers can cause MS contamination and ion suppression. nih.gov |

| Reversed-Phase Ion Pairing (RPIP) nih.gov | Hydrophobicity after ion-pairing | Can separate similar GAGs; compatible with MS. rsc.org | Requires ion-pairing reagent; less effective for highly polar compounds. nih.gov |

| Porous Graphitized Carbon (PGC) researchgate.net | Adsorption and charge interactions | Exceptional separation of structural and linkage isomers. researchgate.net | Can be complex to optimize; requires specific knowledge of glycan behavior. |

Microarray and Glycan Array Technologies for Binding Studies

To understand the biological function of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+), it is essential to identify its binding partners, such as proteins or antibodies. Glycan microarray technology is a high-throughput method designed for this purpose. glycantherapeutics.comnih.gov

In this technique, a library of structurally defined glycans, including various sulfated oligosaccharides, is covalently immobilized in an ordered pattern on the surface of a microarray slide. glycantherapeutics.comzbiotech.com A biological sample containing a potential binding partner (e.g., a fluorescently labeled protein) is then incubated with the array. glycantherapeutics.com If the protein binds to a specific glycan on the slide, it will be captured at that spot. The slide is then washed to remove non-specific binders and scanned with a fluorescence detector. The resulting image reveals which glycans the protein interacts with, and the intensity of the fluorescence provides a semi-quantitative measure of the binding strength. glycantherapeutics.comnih.gov

Sulfated glycan arrays are particularly powerful tools for these studies. zbiotech.com They can include paired sulfated and non-sulfated glycans to directly assess the importance of sulfation for a given interaction. zbiotech.com This technology requires only a very small amount of the protein sample (as little as 10 µg) to screen against a large library of glycans, making it an efficient tool for discovering new biological interactions and defining the specific structural motifs required for binding. glycantherapeutics.comnih.gov

Imaging Techniques for Localization Studies

Determining the spatial distribution of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) within a biological tissue is crucial for linking its presence to specific cell types or pathological features. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is an advanced technique that enables the visualization of molecules directly from tissue sections. nih.govnih.gov

The process involves coating a thin slice of tissue with a chemical matrix that helps to absorb laser energy and facilitate the ionization of analytes. A laser is then fired at thousands of discrete spots across the tissue surface. At each spot, the molecules in the tissue are desorbed and ionized, and a mass spectrum is recorded. nih.gov By plotting the intensity of the ion corresponding to the mass of the target compound at each x-y coordinate, a two-dimensional image is created that shows the molecule's distribution across the tissue slice. frontiersin.org

Recent advancements in MALDI-MSI, such as on-tissue chemical derivatization to stabilize labile groups like sulfates, have significantly enhanced the sensitivity and coverage for glycan analysis. nih.gov This allows for imaging at near-cellular resolution, revealing the localization of specific glycan structures within complex tissue architecture. nih.gov Another approach for imaging specific cell-surface glycans involves using enzymes that recognize a target structure, followed by click chemistry to attach a fluorescent probe, allowing for visualization via microscopy. nih.gov These imaging techniques provide invaluable insights into the biological roles of sulfated glycans in their native environment. nih.govnih.gov

Pre Clinical and in Vitro/ex Vivo Biological Investigations of Neocarrabiose 4 1,3,5 Tri O Sulphate Na+ Focus on Mechanistic Pathways

In Vitro Cellular Assays for Biological Activity Profiling (e.g., Cell Proliferation, Apoptosis, Gene Expression)

No published studies were found that have assessed the effects of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) in in vitro cellular assays. Consequently, there is no available data on its impact on cell proliferation, apoptosis, or gene expression in any cell line.

Ex Vivo Tissue Culture Models for Mechanistic Studies

There is no evidence in the current scientific literature of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) being investigated in ex vivo tissue culture models. Mechanistic studies using such models are therefore absent from the public record.

Selected Animal Models for Investigating Mechanistic Pathways (e.g., Inflammation models, Coagulation models)

A thorough search did not yield any studies that have utilized animal models to investigate the mechanistic pathways of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) in the context of inflammation, coagulation, or other biological processes.

Focus on Molecular and Cellular Endpoints

As no animal model studies have been published, there is no data available on the molecular and cellular endpoints that might be affected by Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+).

Avoidance of Efficacy or Safety Endpoints

In the absence of any preclinical studies, no efficacy or safety endpoints for Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) have been established or reported.

Comparative Studies with Other Sulfated Oligosaccharides and Polysaccharides

No comparative studies featuring Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) alongside other sulfated oligosaccharides or polysaccharides have been found in the published literature.

Theoretical and Computational Studies of Neocarrabiose 4 1,3,5 Tri O Sulphate Na+

Molecular Dynamics (MD) Simulations for Conformational Analysis

Explicitly solvated MD simulations have been shown to accurately reproduce the experimental structures of lectin-carbohydrate complexes. nih.gov The choice of force field is critical for the accuracy of these simulations. Commonly used force fields for carbohydrates include GLYCAM and CHARMM. biorxiv.orgcolab.ws For instance, a comparative study of a heparan sulfate (B86663) hexasaccharide using both GLYCAM06 and CHARMM36 force fields showed largely comparable results, though some minor differences were observed. biorxiv.org These simulations revealed that the oligosaccharide samples a range of conformations in solution, with multiple nearly equivalent low-energy states, highlighting the molecule's flexibility. biorxiv.orgcolab.ws

Key parameters analyzed in MD simulations to understand conformational behavior include:

Radius of Gyration (Rg): A measure of the molecule's compactness.

End-to-End Distance: The distance between the two ends of the oligosaccharide chain.

Glycosidic Linkage Dihedral Angles: These angles determine the relative orientation of the monosaccharide units.

Hydrogen Bonds: Both internal (intra-molecular) and with solvent (inter-molecular) hydrogen bonds are analyzed. biorxiv.org

Water Bridges: Water molecules that mediate interactions between different parts of the oligosaccharide. biorxiv.org

Studies on heparan sulfate oligosaccharides have shown that specific sulfation patterns can significantly influence the molecule's compactness and flexibility. nih.gov For example, certain 3-O-sulfated hexasaccharides adopt a more compact structure compared to others. nih.gov This conformational preference is believed to play a role in the specificity of their interactions with various proteins. nih.gov

| Simulation Parameter | Description | Typical Force Fields | Key Insights |

|---|---|---|---|

| Solvation Model | Treatment of solvent (e.g., explicit water molecules). nih.gov | TIP3P, SPC/E | Crucial for accurately balancing intra- and intermolecular forces. nih.gov |

| Force Field | Set of parameters describing the potential energy of the system. biorxiv.org | GLYCAM06, CHARMM36. biorxiv.orgcolab.ws | Determines the accuracy of atomic interactions. |

| Simulation Time | Duration of the simulation (e.g., nanoseconds to microseconds). | Varies by study | Longer simulations allow for sampling a wider range of conformations. |

| Analyzed Properties | Metrics calculated from the trajectory (e.g., Rg, RMSD, hydrogen bonds). biorxiv.orgnih.gov | N/A | Reveal flexibility, stability, and dominant conformations. |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT), are employed to investigate the geometry and electronic structure of sulfated monosaccharides and oligosaccharides. mdpi.comresearchgate.net These methods provide a detailed understanding of bond lengths, bond angles, and the distribution of electronic charge within the molecule, which are fundamental to its chemical reactivity and interactions. mdpi.com

These calculations are computationally intensive, so they are often performed on smaller fragments of a larger polysaccharide, such as monosaccharide or disaccharide units. mdpi.comresearchgate.net The results can then be used to parameterize and validate the classical force fields used in MD simulations. acs.org

Key findings from quantum chemical studies on sulfated saccharides include:

Geometry Optimization: Calculations can predict the most stable three-dimensional structure of the molecule. For sulfated monosaccharides, calculated geometries for features like the 6-O sulfate group torsion angles show very good agreement with experimental data. mdpi.com

Conformational Energies: Quantum methods can compute the relative energies of different conformers (e.g., different chair or skew-boat forms of the sugar ring), helping to identify the most likely shapes the molecule will adopt. mdpi.comresearchgate.net

Solvent Effects: The influence of a solvent, like water, can be estimated using models such as the Polarizable Continuum Model (PCM), which provides a more realistic representation of the molecule's behavior in a biological environment. mdpi.com

Electronic Properties: These calculations reveal details about the nature of chemical bonds. For instance, they can distinguish between single and double bond character in the sulfate group, which is comparable with experimental data. mdpi.com

| Computational Method | Basis Set | Property Calculated | Finding |

|---|---|---|---|

| Hartree-Fock (HF) | 6-31G*, 6-31+G** mdpi.com | Optimized Geometry mdpi.com | Provides foundational structural information. mdpi.com |

| Density Functional Theory (DFT) | B3LYP mdpi.com | Optimized Geometry, Conformational Energy mdpi.comresearchgate.net | Offers a good balance of accuracy and computational cost for structural and energy calculations. mdpi.com |

| Polarizable Continuum Model (PCM) | N/A | Solvent Effects mdpi.com | Estimates the influence of the solvent on molecular structure and stability. mdpi.com |

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Neocarrabiose-4 1,3,5-tri-O-sulphate) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netpensoft.net This method is instrumental in understanding the molecular basis of recognition between sulfated oligosaccharides and their protein targets. researchgate.net

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each conformation. researchgate.net Docking can help identify key amino acid residues in the protein that are crucial for the interaction, as well as the specific parts of the oligosaccharide (e.g., certain sulfate groups) that are most important for binding. nih.gov

For example, molecular docking has been used to study the binding of κ-carrageenan oligosaccharides to the active site of the kappa-carrageenase enzyme. researchgate.net Such studies provide essential insights into the enzyme's substrate binding mechanism and characteristics. researchgate.net Similarly, docking has been employed to identify potential inhibitors for viral neuraminidase by screening libraries of compounds for their ability to bind to the enzyme's active site. researchgate.net

The results from docking studies can guide further experimental work, such as site-directed mutagenesis, to validate the predicted interactions and to engineer proteins with altered binding properties. nih.gov

Predictive Models for Biological Activity based on Structural Features

Building on SAR studies, it is possible to develop predictive computational models that can estimate the biological activity of a sulfated oligosaccharide based on its structural features. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to correlate structural descriptors with activity.

Structural descriptors can be derived from the 2D or 3D structure of the molecule and can include physical, chemical, or electronic properties. For complex molecules like sulfated oligosaccharides, descriptors obtained from MD simulations (such as molecular size, shape, and flexibility) can be particularly useful. nih.gov

Recent research has focused on using MD-based descriptors of 3-O-sulfated heparan sulfate oligosaccharides to understand their protein binding specificity. nih.gov Descriptors such as the radius of gyration and end-to-end length, which describe the molecule's compactness, were found to correlate with the molecule's conformational stiffness. nih.gov By analyzing a set of 27 different hexasaccharides, researchers can begin to build models that link these dynamic structural features to binding affinity for a range of proteins. nih.gov

These predictive models are valuable for:

Screening virtual libraries of compounds to identify promising candidates for synthesis and testing.

Prioritizing which structural modifications are most likely to improve biological activity.

Gaining a deeper understanding of the molecular features that govern biological recognition events. nih.gov

Emerging Research Applications and Future Directions for Neocarrabiose 4 1,3,5 Tri O Sulphate Na+

Development of Neocarrabiose-Based Research Tools and Probes

The creation of specialized chemical probes is a cornerstone of modern chemical biology, enabling researchers to investigate and manipulate biological processes in their native environments. chiosislab.commskcc.org These tools often involve modifying a molecule of interest with a reporter group, such as a fluorescent tag or a biotin (B1667282) label, to track its interactions and localization within cells or tissues. mskcc.orgnih.gov

For Neocarrabiose (B1251275) and its derivatives, this represents a significant area of future development. By attaching fluorescent markers, researchers could create probes to visualize the binding of these specific sulfated sugars to cell surface receptors or extracellular matrix components. Biotinylated versions could be used in pull-down assays to identify and isolate proteins that specifically interact with this unique sulfation pattern, thereby elucidating its biological partners and pathways. mskcc.org The development of such a "chemical toolbox" is crucial for moving beyond generalized studies of sulfated polysaccharides to understanding the precise function of defined structures like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+). chiosislab.com A major challenge in this area is the current lack of commercially available, well-characterized carrageenan oligosaccharide standards, making the production of these probes a key research objective. mdpi.com

Integration into Glycoscience Research Platforms

Glycoscience research is increasingly focused on understanding the complex roles of carbohydrates in biology, but the structural diversity of polysaccharides has been a significant hurdle. mdpi.com Sulfated polysaccharides from marine algae, in particular, remain a relatively untapped resource in many research platforms. aimspress.comaimspress.com Integrating compounds like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) into these platforms requires the development of new enzymatic and analytical tools.

A promising approach is the creation of cell-free enzymatic pathways to produce specific oligosaccharides from bulk carrageenan. acs.org By combining various carrageenolytic enzymes, such as depolymerizing enzymes and specific sulfatases, researchers can construct "one-pot" biotransformation systems. acs.org These platforms would not only facilitate the sustainable production of rare and specific oligosaccharides for study but also enable the systematic investigation of how sulfation patterns influence biological activity. Such platforms are essential for exploring the full potential of marine polysaccharides and understanding their structure-function relationships. aimspress.comacs.org

Potential for Bio-Inspired Material Science Applications (e.g., Glyconanomaterials)

Bio-inspired material science looks to nature to develop new materials with novel properties. youtube.com Biological structures, from the layered architecture of mantis shrimp clubs to the adhesive proteins of mussels, provide blueprints for advanced engineering materials. youtube.comyoutube.com The unique, highly charged, and stereochemically defined structure of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) makes it an intriguing candidate for the development of "glyconanomaterials."

The specific arrangement of sulfate (B86663) groups creates a distinct polyanionic surface that could be exploited for applications in nanotechnology. For example, these oligosaccharides could be used as building blocks for self-assembling hydrogels, as stabilizing agents for nanoparticles, or as functional coatings for biomedical devices to modulate cell adhesion and response. The ability to control the precise structure of the oligosaccharide unit would allow for fine-tuning the material's properties, a key goal in materials science.

Addressing Knowledge Gaps in Biosynthetic Pathways and Functional Specificity

A significant challenge in the field is the incomplete understanding of how red algae synthesize carrageenans with such specific sulfation patterns. nih.gov The proposed biosynthetic pathway is complex and many of its steps remain hypothetical. nih.govnih.gov It is believed to occur in the Golgi apparatus and involves three main classes of enzymes. researchgate.net

| Enzyme Class | Proposed Function in Carrageenan Biosynthesis | Reference |

| Galactosyltransferases (GTs) | Polymerize the galactose backbone through alternating α-1,3 and β-1,4 linkages. | nih.govresearchgate.net |

| Carbohydrate Sulfotransferases (CSTs) | Add sulfate groups to specific positions on the galactose units, using PAPS as the sulfate donor. | nih.govresearchgate.net |

| Galactose-6-Sulfurylases (GSs) | Catalyze the formation of the 3,6-anhydro-D-galactose bridge, a key modification in many carrageenans. | nih.govnih.gov |

The specific sulfotransferases responsible for creating the precise pattern seen in Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) have not been fully identified. nih.gov Understanding the "sulfation code" and the enzymes that write it is a major knowledge gap. Furthermore, research on other sulfated oligosaccharides has shown that functional specificity, such as antioxidant activity, is directly linked to the degree of polymerization and the specific locations of sulfate groups. mdpi.comresearchgate.net Elucidating these relationships for neocarrabiose derivatives is crucial for predicting and harnessing their biological activities.

Methodological Advancements in Structural and Functional Characterization

The structural complexity of sulfated polysaccharides necessitates the use of a combination of advanced analytical techniques for their characterization. mdpi.com Accurately determining the monosaccharide composition, linkage types, and precise sulfation patterns is a significant challenge. mdpi.comnih.gov Recent methodological advancements are providing deeper insights into these complex structures.

A powerful strategy involves an "oligosaccharide mapping" approach, where the polysaccharide is first broken down into smaller, more manageable fragments using methods like mild acid hydrolysis. nih.gov These oligosaccharide fragments are then purified and their structures are unambiguously identified using a suite of techniques. nih.gov

| Analytical Technique | Application in Characterizing Sulfated Oligosaccharides | Reference |

| Fourier Transform Infrared (FTIR) Spectroscopy | Detects the presence of characteristic functional groups, such as sulfate esters (S=O stretching at 1200–1250 cm⁻¹). | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D/2D) | Elucidates fine structural details, including glycosidic linkages, anomeric configurations, and the precise position of sulfate groups. | mdpi.comnih.gov |

| Mass Spectrometry (MS and MS/MS) | Determines molecular weight and, through fragmentation analysis, the sequence and sulfation pattern of oligosaccharides. | mdpi.comnih.gov |

| Size-Exclusion Chromatography (SEC) | Separates polysaccharides and oligosaccharides based on their molecular weight, allowing for the purification of homogeneous fractions. | mdpi.comnih.gov |

These combined approaches are essential for establishing clear structure-activity relationships and for the quality control of any developed research tools or materials. nih.gov

Interdisciplinary Research Opportunities in Glycobiology and Marine Biotechnology

The study of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) sits (B43327) at the intersection of glycobiology and marine biotechnology. Marine biotechnology focuses on harnessing marine organisms and their unique biochemical compounds for various applications, including pharmaceuticals and food science. sci-hub.sefrontiersin.org Carrageenans, as major products from red algae, are central to this field. springerprofessional.de

Glycobiology, the study of the structure and function of carbohydrates, provides the fundamental knowledge needed to understand why these molecules are active. The synergy between these fields creates exciting research opportunities. For instance, marine biotechnologists can explore different algal species or cultivation conditions to produce carrageenans with novel structures. sci-hub.se Glycobiologists can then characterize these structures and investigate their biological mechanisms. This collaboration can accelerate the discovery of new bioactive compounds and lead to the development of innovative products, from therapeutics that target specific biological pathways to advanced biomaterials inspired by marine life. aimspress.comnih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+)?

- Methodological Answer: Synthesis typically involves sulfonation of neocarrabiose using sulfating agents (e.g., sulfur trioxide complexes) under controlled pH and temperature. Purification can be achieved via ion-exchange chromatography, leveraging the compound’s sulfate groups for selective binding . Sodium citrate buffers (pH 7–8) are effective for stabilizing sulfated carbohydrates during synthesis . Purity assessment requires high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) to avoid UV interference from non-chromophoric moieties.

Q. How can researchers confirm the sulfation pattern and structural integrity of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+)?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NMR) is critical for resolving sulfation positions. Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can validate fragmentation patterns specific to 1,3,5-tri-O-sulfation. For crystalline samples, X-ray diffraction (XRD) provides atomic-level structural confirmation .

Q. What are the optimal conditions for maintaining the stability of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) in aqueous solutions?

- Methodological Answer: Stability studies should use phosphate-buffered saline (PBS, pH 7.4) with 140 mM NaCl to mimic physiological conditions . Degradation kinetics can be monitored via UV-Vis spectroscopy at 220–260 nm (sulfate absorbance) and corroborated with ion chromatography for sulfate ion release. Storage at –80°C in lyophilized form minimizes hydrolysis .

Advanced Research Questions

Q. How does Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) modulate Na/Ca exchanger (NCX) activity in cellular models?

- Methodological Answer: Use voltage-clamp electrophysiology in HEK-293 cells expressing NCX isoforms (e.g., NCX1, NCX3) to measure exchanger currents under varying Na/Ca gradients . Confocal immunofluorescence with anti-NCX antibodies can localize interaction sites . Quantify intracellular Ca dynamics using Fura-2 AM ratiometric probes, noting sulfate-induced shifts in Ca transients.

Q. What experimental designs can resolve contradictions in reported bioactivity of sulfated carbohydrates like Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+)?

- Methodological Answer: Standardize assays across labs using identical buffer systems (e.g., 10 mM phosphate buffer, 3 mM KCl ). Perform side-by-side comparisons of sulfation-dependent bioactivity via surface plasmon resonance (SPR) to measure binding affinities to target proteins (e.g., growth factors). Meta-analyses should account for batch-to-batch variability in sulfation efficiency .

Q. How can computational modeling predict the interaction of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) with sulfotransferases or sulfatases?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) using crystal structures of human sulfotransferases (PDB: 1LS6) can identify sulfate-binding pockets. Molecular dynamics (MD) simulations (GROMACS) assess stability of enzyme-substrate complexes over 100-ns trajectories. Validate predictions with enzymatic assays measuring sulfate transfer rates using -labeled substrates .

Q. What advanced techniques quantify the compound’s role in extracellular matrix (ECM) remodeling?

- Methodological Answer: Employ 3D cell culture models with collagen-glycosaminoglycan scaffolds. Use atomic force microscopy (AFM) to measure ECM stiffness changes post-treatment. Transcriptomic profiling (RNA-seq) of matrix metalloproteinases (MMPs) and tissue inhibitors (TIMPs) reveals sulfate-mediated regulatory pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in ion-binding affinity data for sulfated carbohydrates?

- Methodological Answer: Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics under standardized ionic conditions (e.g., 100 mM NaCl ). Control for counterion effects (e.g., Na vs. K) and validate with electrophoretic mobility shift assays (EMSAs). Statistical comparisons require ANOVA with post-hoc tests (e.g., Bonferroni) to account for multi-group variability .

Q. What methodologies validate the specificity of Neocarrabiose-4 1,3,5-tri-O-sulphate(Na+) in competitive binding assays?

- Methodological Answer: Competitive SPR or microscale thermophoresis (MST) using desulfated analogs as negative controls. For cellular assays, CRISPR/Cas9 knockout models of sulfation-dependent receptors (e.g., CXCR4) can isolate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products